
CRANAD-102
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRANAD-102 is a probe for selectively detecting sAβ species in Alzheimer's disease (AD).
Applications De Recherche Scientifique
Selective Detection of Amyloid-Beta Species
CRANAD-102 demonstrates a remarkable selectivity for sAβ over insoluble amyloid-beta (insAβ). Research indicates that it has a 68-fold higher affinity for sAβ, with dissociation constant (Kd) values of 7.5 nM for sAβ compared to 505.9 nM for insAβ . This selectivity is crucial for accurately monitoring the dynamics of amyloid aggregation in vivo, particularly in the context of Alzheimer's disease.
In Vivo Imaging Studies
In vivo studies using transgenic APP/PS1 mice have shown that this compound can effectively visualize sAβ accumulation over time. For instance, it was able to detect significant increases in sAβ levels as the mice aged from 4 months to 12 months, demonstrating its potential as a longitudinal imaging tool . The imaging data revealed that this compound could differentiate between AD mice and wild-type controls, thus providing insights into disease progression and the efficacy of potential treatments.
Table 1: Summary of In Vivo Imaging Findings with this compound
Age of Mice | Kd for sAβ (nM) | Kd for insAβ (nM) | Affinity Ratio (sAβ:insAβ) | Key Findings |
---|---|---|---|---|
4 months | 7.5 | 505.9 | 68-fold | Detects sAβ presence |
12 months | - | - | - | Monitors increase in sAβ levels |
Monitoring Disease Progression
This compound's ability to dynamically monitor changes in sAβ concentration makes it an essential tool for understanding Alzheimer's disease progression. Studies have indicated that this probe can track the increase in sAβ levels with age, providing critical information about the temporal dynamics of amyloid deposition . This capability can potentially inform therapeutic strategies and assess treatment efficacy.
Potential Applications Beyond Alzheimer's Disease
The design strategy behind this compound is not limited to Alzheimer's disease; it may also be applicable to other amyloid-related disorders. The probe's specificity for different amyloid species suggests that it could be adapted for research into other conditions characterized by protein misfolding and aggregation .
Future Research Directions
Future studies are needed to explore the full potential of this compound in various contexts:
- Therapeutic Monitoring : Investigating how this compound can be used to assess the effectiveness of new AD treatments.
- Broader Amyloid Research : Adapting this compound or its analogs for use in other neurodegenerative diseases associated with amyloid pathology.
- Clinical Trials : Conducting clinical trials to evaluate this compound's effectiveness and safety in human subjects.
Propriétés
Formule moléculaire |
C40H53BF2N4O3 |
---|---|
Poids moléculaire |
686.7 |
Nom IUPAC |
5,5'-((1E,1'E)-(5-(3-(2,6-dimethylphenoxy)propyl)-2,2-difluoro-2H-1lambda3,3,2lambda4-dioxaborinine-4,6-diyl)bis(ethene-2,1-diyl))bis(N,N-dipropylpyridin-2-amine) |
InChI |
InChI=1S/C40H53BF2N4O3/c1-7-24-46(25-8-2)38-22-18-33(29-44-38)16-20-36-35(15-12-28-48-40-31(5)13-11-14-32(40)6)37(50-41(42,43)49-36)21-17-34-19-23-39(45-30-34)47(26-9-3)27-10-4/h11,13-14,16-23,29-30H,7-10,12,15,24-28H2,1-6H3/b20-16+,21-17+ |
Clé InChI |
XSHWAAKMQVGZPN-NWILIBCHSA-N |
SMILES |
FB1(F)O=C(/C=C/C2=CN=C(N(CCC)CCC)C=C2)C(CCCOC3=C(C)C=CC=C3C)=C(/C=C/C4=CN=C(N(CCC)CCC)C=C4)O1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CRANAD-102; CRANAD102; CRANAD 102 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.